2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one
Overview
Description
2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, a phenyl group, and a dihydropyridazinyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the phenyl group and the dihydropyridazinyl moiety through various substitution and condensation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form. The scalability of the synthetic route is a critical factor in industrial production, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one: can be compared with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
171050-40-1 |
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Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(2-oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one |
InChI |
InChI=1S/C23H20N4O2/c28-20-12-5-4-10-18(20)27-21(29)14-13-17(24-27)22-19-11-6-7-15-26(19)25-23(22)16-8-2-1-3-9-16/h1-3,6-9,11,13-15,18H,4-5,10,12H2 |
InChI Key |
BBYOAANJEGZXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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